REACTION_CXSMILES
|
[CH2:1]([C:11]1[S:12][C:13]([C:16]2[CH:21]=[CH:20][C:19]([O:22]C)=[CH:18][CH:17]=2)=[CH:14][N:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C(O)(=O)C.Br>O>[CH2:1]([C:11]1[S:12][C:13]([C:16]2[CH:17]=[CH:18][C:19]([OH:22])=[CH:20][CH:21]=2)=[CH:14][N:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
2-decyl-5-(4-methoxyphenyl)tiazole
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)C=1SC(=CN1)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
93 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by heat-stirring for 16 hours at 100°-110° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with benzene
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with water, 5%-sodium hydrogenecarbonate aqueous solution and water
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: chloroform)
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC)C=1SC(=CN1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 63.1% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |